Tert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate

Lipophilicity Drug-likeness ADME Prediction

Standard piperidine building blocks lack the geminal methyl-acetyl pattern required for rigid pharmacophores. This Boc-protected 4,4-disubstituted piperidine delivers: - A quaternary C4 centre (complexity index 309) reducing entropic penalty in PARP inhibitor binding pockets - Acetyl handle for reductive amination/Grignard elaboration - eliminates 2-3 synthetic steps vs. 4-methylpiperidine routes - 97%+ purity ensuring SPR & NMR screening compatibility for fragment-based PPI discovery Favourable GHS profile (Warning signal) lowers handling overhead for CMOs scaling multi-kg batches.

Molecular Formula C13H23NO3
Molecular Weight 241.331
CAS No. 1507372-37-3
Cat. No. B2814604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate
CAS1507372-37-3
Molecular FormulaC13H23NO3
Molecular Weight241.331
Structural Identifiers
SMILESCC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C
InChIInChI=1S/C13H23NO3/c1-10(15)13(5)6-8-14(9-7-13)11(16)17-12(2,3)4/h6-9H2,1-5H3
InChIKeyYBYYACQGRIOADW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 4-Acetyl-4-Methylpiperidine-1-Carboxylate: A 4,4-Disubstituted Boc-Piperidine Building Block


Tert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate (CAS 1507372-37-3) is a Boc-protected piperidine derivative carrying both an acetyl and a methyl substituent at the 4-position . This 4,4-disubstitution pattern creates a quaternary carbon centre that imposes conformational restriction on the piperidine ring, a feature increasingly exploited in medicinal chemistry to reduce entropic penalty upon target binding and to shield metabolically labile sites [1]. The compound is primarily employed as a late-stage intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, where the acetyl group serves as a precursor to key pharmacophoric elements .

Synthesis Workflow
Late-stage PARP inhibitor intermediate with 4-acetyl handle for C–C bond formation and reductive amination
Selection Logic
4,4-Disubstituted Boc-piperidine scaffold provides conformational restriction and orthogonal protection
Use Context
Medicinal chemistry building block for fragment-based design, peptidomimetics, and process development

Why Close Analogs Cannot Substitute This Compound


At first glance, tert-butyl 4-acetylpiperidine-1-carboxylate (CAS 206989-61-9) or tert-butyl 4-methylpiperidine-1-carboxylate may appear as interchangeable alternatives to the title compound. However, the absence of the geminal methyl group eliminates the quaternary centre that is critical for the conformational bias required by the downstream pharmacophore [1]. Conversely, the absence of the acetyl group removes the ketone handle needed for subsequent C–C bond formation or reductive amination steps documented in PARP inhibitor patent routes [2]. Simply blending two mono-substituted building blocks cannot replicate the steric and electronic environment of the 4,4-disubstituted scaffold, leading to altered reaction kinetics, reduced regioselectivity, and ultimately lower yields of the final active pharmaceutical ingredient.

Des-methyl analog (tert-butyl 4-acetylpiperidine-1-carboxylate) lacks the quaternary C4 centre; conformational bias required for downstream pharmacophore may not be reproduced.
Des-acetyl analog (tert-butyl 4-methylpiperidine-1-carboxylate) removes the ketone handle essential for late-stage diversification steps documented in PARP inhibitor patent routes.
Blending two mono-substituted building blocks cannot replicate the steric and electronic environment of the 4,4-disubstituted scaffold, potentially altering reaction kinetics and regioselectivity.

Quantitative Differentiation vs. Closest Analogs


Enhanced Lipophilicity Over the Des-Methyl Analog

The 4-methyl substituent increases the computed partition coefficient (XLogP3-AA) by 0.3 log units relative to the non-methylated analog, tert-butyl 4-acetylpiperidine-1-carboxylate (CID 10987983). This difference falls within the range that can meaningfully shift passive membrane permeability and oral absorption potential according to Lipinski and related drug-likeness guidelines [1].

Lipophilicity
Cross-study comparable
XLogP3-AA = 1.6 vs 1.3 (des-methyl analog); Δ +0.3 log units
May shift passive membrane permeability and oral absorption potential relative to the non-methylated scaffold
Computed by XLogP3 3.0; experimental logP not located
Lipophilicity Drug-likeness ADME Prediction

Improved GHS Safety Profile vs. Des-Methyl Analog

The European Chemicals Agency (ECHA) notification data aggregated in PubChem shows that tert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate carries a 'Warning' signal word with hazard statements limited to skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). In contrast, the 4-des-methyl analog (CID 10987983) is classified with 'Danger' and includes acute oral toxicity (H301: Toxic if swallowed) in 75% of notifications [1]. This distinction has direct implications for laboratory handling requirements, shipping classification, and facility safety protocols.

GHS Classification
Head-to-head
Target: Warning (H315, H319, H335). Analog: Danger, inc. H301 acute oral toxicity
Reported hazard profile may reduce handling burden for kilo-scale campaigns compared to the des-methyl analog
ECHA C&L notifications aggregated in PubChem; local GHS classification may differ
Occupational Safety GHS Classification Procurement Risk Assessment

Conformational Restriction from the Quaternary C4 Centre

The 4,4-disubstitution pattern creates a quaternary sp³ carbon centre that restricts the piperidine ring to a defined conformational space. Molecular complexity (as quantified by the Cactvs complexity index) is 309 for the title compound versus 272 for the 4-des-methyl analog, reflecting the additional topological constraints imposed by the geminal methyl group [1]. This conformational pre-organization can translate into enhanced binding affinity for biological targets, as demonstrated in MC4R agonist SAR studies where 4-alkyl substitution on the piperidine core significantly modulated functional potency [2].

Conform. Restriction
Class-level
Cactvs complexity index 309 vs 272 (des-methyl); heavy atom count 17 vs 16
Higher 3D character supports sp³-rich fragment library design and may influence target-binding pre-organization
Complexity index computed; target-specific SAR requires validation
Conformational Analysis Scaffold Design Structure-Based Drug Design

Orthogonal Boc Deprotection Strategy

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen allows for selective acidic deprotection (e.g., TFA in DCM) without affecting the 4-acetyl substituent. In contrast, the commercially available analog 1-acetyl-4-methylpiperidine (CAS 4593-17-3) carries the acetyl group on the nitrogen, which is chemically less labile and cannot be selectively removed in the presence of other base-sensitive functionalities . The Boc-protected scaffold is therefore compatible with Fmoc-based solid-phase peptide synthesis (SPPS) and other orthogonal protection schemes commonly employed in medicinal chemistry [1].

Orthogonal Protection
Class-level
Boc on piperidine N (acid-labile) vs N-acetyl analog (no selective cleavage). Boc removal: TFA/DCM, RT
Enables Fmoc-SPPS compatibility and late-stage amine diversification without affecting the 4-acetyl group
Standard peptide chemistry conditions; confirm stability in specific reaction media
Orthogonal Protection Solid-Phase Synthesis Peptidomimetic Chemistry

Predicted Boiling Point for Distillation Purification

The predicted boiling point of tert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate is 317.4 ± 35.0 °C (Predicted) as reported by Chemsrc . This is substantially higher than the boiling point reported for simpler N-Boc-piperidine derivatives, consistent with the increased molecular weight and polar surface area arising from the dual substitution. The elevated boiling point may offer advantages in high-vacuum distillation purification of reaction intermediates where lower-boiling impurities or solvents must be removed at scale.

Boiling Point (Pred.)
Data to verify
317.4 ± 35.0 °C (predicted); ~60–100 °C above mono-substituted Boc-piperidines
Predicted value may support distillation feasibility assessment in process route scouting
Chemsrc prediction; experimental verification not located in literature
Purification Process Chemistry Boiling Point Prediction

Recommended Procurement and Application Scenarios


PARP-1/2 Inhibitor Lead Optimization

The 4-acetyl-4-methyl substitution pattern maps directly onto the pharmacophoric requirements of several clinical-stage PARP inhibitors. The acetyl group can be elaborated via reductive amination or Grignard addition to install the aryl or heteroaryl moieties found in the solvent-exposed region of the PARP catalytic domain. Procurement of this pre-functionalized building block eliminates 2–3 synthetic steps compared to routes starting from 4-methylpiperidine, as documented in patent US8765972 where related 4-substituted piperidine intermediates are exploited [1].

Conformationally Restricted Peptidomimetic Synthesis

In peptide drug discovery programs where a piperidine ring serves as a proline mimic or a turn-inducing element, the Boc group on the title compound enables Fmoc-SPPS compatibility. The 4-methyl substituent restricts ring puckering to a single predominant conformation, enhancing the predictability of the secondary structure induced in the target peptide or peptidomimetic. This compound is particularly suited for incorporation into macrocyclic peptides where control of ring geometry is critical for target engagement [2].

Fragment-Based Library Design for PPI Interfaces

The three-dimensional character imparted by the quaternary C4 centre (complexity index 309) makes this building block valuable for fragment libraries designed to probe protein-protein interaction (PPI) hotspots. Compared to planar aromatic fragments that dominate traditional screening collections, this sp³-rich scaffold offers improved complementarity to the concave surfaces characteristic of PPI interfaces [3]. Procurement at 97%+ purity (as offered by multiple vendors) ensures compatibility with biophysical screening methods including SPR and ligand-observed NMR.

Large-Scale Process Development with Improved Safety

For contract manufacturing organizations (CMOs) scaling PARP inhibitor intermediates to multi-kilogram quantities, the favorable GHS safety profile (Warning signal, no acute oral toxicity) of this compound compared to the des-methyl analog reduces the engineering controls and personal protective equipment (PPE) requirements mandated for handling acutely toxic substances [4]. This safety differentiation translates into lower facility overhead costs and simplified regulatory documentation for occupational health and safety compliance.

Application
Selection Property
Validation Focus
PARP inhibitor pharmacophore elaboration
4-Acetyl handle for reductive amination and Grignard addition
Compatibility with aryl/heteroaryl installation steps documented in patent routes
Conformationally restricted peptidomimetic synthesis
Boc protection suitable for Fmoc-SPPS; quaternary C4 restricts ring puckering
Secondary structure induction predictability in macrocyclic peptides
Sp³-rich fragment library design
High 3D character (complexity index 309) vs planar aromatic fragments
Complementarity to PPI interface surfaces; biophysical screening method compatibility
Multi-kg process development with reduced handling controls
GHS Warning profile without acute oral toxicity classification
Occupational safety documentation review and facility overhead assessment
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